N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-9-7-11(8-10-12)16-19-20-17(23-16)18-15(21)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEZFHSQDAKPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with 2-(methylthio)benzoic acid under acidic or basic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural similarities with other 1,3,4-oxadiazole benzamide derivatives but differs in substituent patterns (Table 1). Key structural variations include:
- Oxadiazole Substituents : The 4-methoxyphenyl group is a common feature in compounds like LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide), which are associated with antifungal and antitubercular activities, respectively .
- Benzamide Substituents : The 2-(methylthio) group distinguishes the target compound from analogs such as N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (compound 2r, ), which has a 4-methyl substituent. The methylthio group likely increases electron density and lipophilicity compared to alkyl or nitro groups .
Table 1. Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s IR spectrum would show C=O stretches (~1660–1680 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the oxadiazole and methoxy groups, consistent with analogs in and .
- NMR : The methoxy proton resonance (~δ 3.8 ppm) and methylthio protons (~δ 2.5 ppm) align with data for compound 2r () and CDD-934506 .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substituents : The 4-methoxyphenyl group enhances metabolic stability and π-π stacking interactions, as seen in LMM5 and CDD-934506 .
- Benzamide Substituents : Electron-withdrawing groups (e.g., nitro in compound 446) improve antiviral activity, while electron-donating groups (e.g., methylthio) may balance solubility and binding .
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antiviral activities. The focus will be on empirical data from various studies, highlighting structure-activity relationships (SAR), case studies, and synthesis methodologies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 305.35 g/mol. The compound features a methoxy-substituted phenyl group and a methylthio group attached to a benzamide backbone.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound I-8 | RET kinase | Moderate to high potency | |
| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 | 22.54 |
The compound's mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
Antibacterial Activity
Studies have indicated that oxadiazole derivatives possess notable antibacterial properties. For example, a related oxadiazole compound was tested against several bacterial strains:
These findings suggest that modifications in the oxadiazole structure can enhance antibacterial efficacy.
Antiviral Activity
N-Heterocycles, including oxadiazoles, have been investigated for their antiviral potential. Compounds similar to this compound have shown promise against viral infections:
These results indicate that structural changes in the oxadiazole moiety can significantly impact antiviral activity.
Case Study 1: Anticancer Mechanism
In a study involving the compound's analogs, it was found that certain derivatives could induce apoptosis in cancer cells through caspase activation. The most potent derivative showed an increase in caspase-3 levels by 7.80-fold compared to untreated controls, indicating a strong apoptotic effect on cancer cells .
Case Study 2: Structure-Activity Relationship
A comprehensive SAR analysis revealed that substituents on the oxadiazole ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups enhanced anticancer potency while maintaining low toxicity levels .
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100–120°C | ↑ Yield (70–85%) |
| Solvent | DMF or THF | ↑ Solubility |
| Catalyst | Pyridine | ↓ Side Reactions |
Q. Table 2. Biological Activity Comparison
| Analog Structure | IC₅₀ (μM) – MCF-7 | Key Modification |
|---|---|---|
| Parent Compound | 12.3 | Baseline |
| –OCH₃ → –NO₂ | 8.7 | ↑ Electron-withdrawing |
| –SCH₃ → –SOCH₃ | 25.1 | ↓ Reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
